REACTION_CXSMILES
|
C([O:3][C:4](=[O:28])[C:5]([CH3:27])([CH3:26])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:25])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([CH3:24])([CH3:23])[C:18]([O:20]CC)=[O:19])C.[OH-].[K+]>C(O)C.O>[CH3:23][C:17]([CH3:24])([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11](=[O:25])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([CH3:27])([CH3:26])[C:4]([OH:28])=[O:3])[C:18]([OH:20])=[O:19] |f:1.2|
|
Name
|
210f
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCC(CCCCCC(C(=O)OCC)(C)C)=O)(C)C)=O
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solid product obtained after usual workup
|
Type
|
CUSTOM
|
Details
|
was recrystallized from Et2O/hexanes (50 mL/50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CCCCCC(CCCCCC(C(=O)O)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |